methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the use of a one-pot three-component fusion reaction. This reaction involves the condensation of 1,3-thiazole-4-carboxylic acid, 4-methylbenzaldehyde, and 2-thiophenecarboxylic acid in the presence of a suitable catalyst, such as vanadium oxide loaded on fluorapatite . The reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of heterogeneous catalysts, such as vanadium oxide on fluorapatite, allows for efficient and eco-friendly synthesis. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.
Pyrimidine derivatives: Compounds with a pyrimidine ring, such as cytosine and thymine.
Uniqueness
Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its fused thiazole-pyrimidine structure and the presence of multiple substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18N2O3S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18N2O3S2/c1-12-6-8-14(9-7-12)11-16-19(24)23-18(15-5-4-10-27-15)17(20(25)26-3)13(2)22-21(23)28-16/h4-11,18H,1-3H3/b16-11+ |
InChI Key |
XELFOHOZPJTIKT-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CS4 |
Origin of Product |
United States |
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